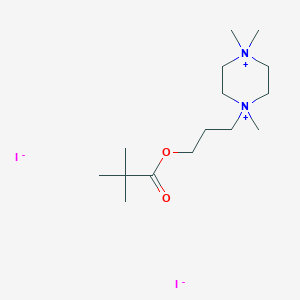![molecular formula C21H21ClN4O4 B13970955 4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide](/img/structure/B13970955.png)
4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a quinoline core, a methoxy group, and a chloro-substituted phenoxy group. Its diverse functional groups make it a versatile molecule with various applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-amino-3-chlorophenol with cyclopropyl isocyanate to form an intermediate, which is then reacted with 7-methoxy-6-quinolinecarboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of high-pressure reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency .
化学反応の分析
Types of Reactions
4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide undergoes various chemical reactions, including:
Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
科学的研究の応用
4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting the phosphorylation of these kinases, the compound can prevent the activation of signaling pathways involved in cell proliferation and angiogenesis. This makes it a potent inhibitor of tumor growth and progression .
類似化合物との比較
Similar Compounds
Lenvatinib: A closely related compound with similar anticancer properties, used in the treatment of thyroid cancer.
Uniqueness
4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to selectively inhibit certain kinases makes it a valuable compound in the development of targeted therapies for cancer .
特性
分子式 |
C21H21ClN4O4 |
|---|---|
分子量 |
428.9 g/mol |
IUPAC名 |
4-[3-chloro-4-(propylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C21H21ClN4O4/c1-3-7-25-21(28)26-16-5-4-12(9-15(16)22)30-18-6-8-24-17-11-19(29-2)14(20(23)27)10-13(17)18/h4-6,8-11H,3,7H2,1-2H3,(H2,23,27)(H2,25,26,28) |
InChIキー |
ZXIGKCZIBDLPQC-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)NC1=C(C=C(C=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)C(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


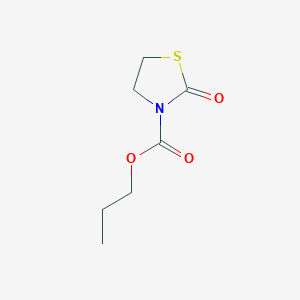

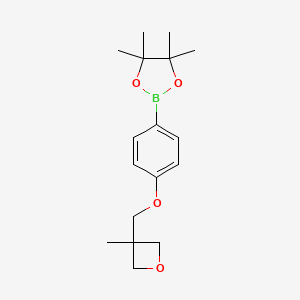
![4-ethoxy-5H-pyridazino[4,5-b]indole](/img/structure/B13970919.png)
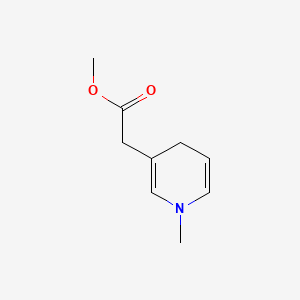

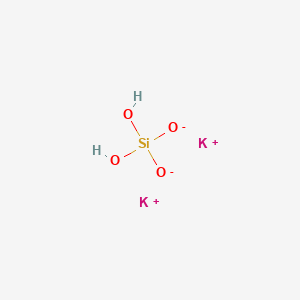


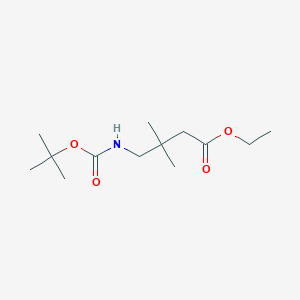
![8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine](/img/structure/B13970964.png)

![(5E)-5-[1-(cyclopropylamino)propylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B13970984.png)
